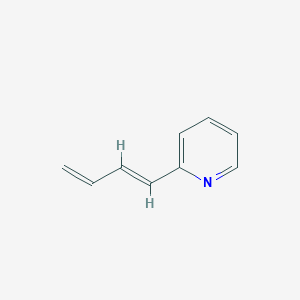

2-(1,3-Butadienyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1E)-buta-1,3-dienyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H,1H2/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCJBOUUDANSHD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Position of Butadienylpyridine Architectures As Versatile Synthetic Building Blocks

The strategic importance of 2-(1,3-butadienyl)pyridine and related butadienylpyridine architectures lies in their function as versatile synthetic building blocks. The presence of both a pyridine (B92270) ring and a conjugated diene system within the same molecule offers multiple reactive sites, allowing for a diverse range of chemical transformations. This dual functionality enables chemists to construct complex molecular architectures that would be challenging to produce through other means. manchester.ac.ukbuponline.com

The conjugated 1,3-butadienyl substituent enhances the electronic delocalization of the molecule, which influences its reactivity and physical properties. This feature is particularly valuable in the synthesis of novel conjugated materials and polymers where extended π-systems are crucial for desired electronic and photophysical properties. researchgate.net Researchers utilize these building blocks in the creation of highly functionalized heterocyclic compounds, which are key components in many biologically active molecules and advanced materials. mdpi.com

The utility of butadienylpyridines as synthetic intermediates is highlighted by their role in atom-economic reactions, where a high proportion of the atoms from the starting materials are incorporated into the final product. nih.gov This aligns with the principles of green chemistry, aiming for more efficient and sustainable synthetic processes. The ability to generate stereochemically rich and complex scaffolds from these building blocks makes them powerful tools in diversity-oriented synthesis, a strategy for rapidly creating collections of structurally diverse molecules. rsc.org

Table 1: Applications of Butadienylpyridine Scaffolds in Synthesis

| Application Area | Description | Key Features of Butadienylpyridine |

|---|---|---|

| Heterocyclic Synthesis | Serves as a precursor for a wide variety of more complex nitrogen-containing heterocycles. mdpi.com | The azadiene system readily participates in cycloaddition and electrocyclization reactions. |

| Conjugated Polymers | Used as a monomer or building block for the synthesis of polymers with specific electronic and optical properties. | The extended π-conjugation contributes to the polymer's electronic delocalization. |

| Complex Molecule Synthesis | Enables the construction of intricate molecular architectures, including those found in natural products. rsc.org | Multiple reactive sites allow for sequential and controlled chemical modifications. |

| Materials Science | Employed in the development of advanced materials such as catalysts and functional dyes. | The pyridine moiety can act as a ligand for metal catalysts, while the diene offers further reactivity. |

Overview of Key Chemical Transformations and Significance in Heterocyclic Synthesis

The 2-(1,3-butadienyl)pyridine moiety, as a type of azadiene, is particularly reactive in pericyclic reactions, which are a cornerstone of modern heterocyclic synthesis. These concerted reactions, which proceed through a cyclic transition state, allow for the efficient and often stereoselective construction of ring systems.

The most significant transformations involving butadienylpyridines are cycloaddition reactions, particularly the Diels-Alder reaction. scispace.com In these reactions, the butadienyl group can act as a diene and react with a dienophile to form a six-membered ring. This methodology is a powerful tool for creating complex polycyclic structures containing the pyridine (B92270) nucleus. The reactivity and regioselectivity of these cycloadditions can be influenced by the electronic nature of both the diene and the dienophile. researchgate.netacademie-sciences.fr For instance, iron-catalyzed [2+2]-cycloadditions of butadiene derivatives have been explored for the synthesis of cyclobutane (B1203170) structures. princeton.edunih.gov

Another critical class of reactions is electrocyclizations. mdpi.com These intramolecular pericyclic reactions can lead to the formation of various ring sizes. For example, 1,6-electrocyclizations of aza- and oxazahexatriene systems are used to synthesize six-membered heterocyclic rings analogous to cyclohexa-1,3-diene. mdpi.com Conversely, [2+2] electrocyclic ring closures can yield four-membered rings like β-lactams. rsc.orgrsc.org The competition between different pericyclic pathways, such as a [4+2] hetero-Diels-Alder and a [2+2] electrocyclization, can be finely tuned by factors like temperature and the nature of substituents on the diene and the reacting partner. rsc.orgrsc.org

The significance of these transformations in heterocyclic synthesis is immense. They provide direct routes to important heterocyclic cores such as quinolizidines, indolizidines, and various fused pyridopyrimidines. scispace.comnih.govbeilstein-journals.org These structural motifs are prevalent in a wide range of biologically active compounds and natural products. The ability to control the stereochemistry of these reactions is a key advantage, allowing for the synthesis of specific isomers with desired biological activities. scispace.com

Table 2: Key Chemical Transformations of this compound

| Reaction Type | Description | Resulting Structures |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | The butadienyl moiety acts as a diene, reacting with a dienophile. scispace.comresearchgate.net | Fused six-membered rings, leading to polycyclic pyridine derivatives. |

| [2+2] Cycloaddition | Reaction with an appropriate partner to form a four-membered ring. princeton.edunih.gov | Cyclobutane and β-lactam derivatives. rsc.orgrsc.org |

| 1,6-Electrocyclization | Intramolecular cyclization involving the diene and the pyridine ring or a substituent. mdpi.com | Fused six-membered heterocyclic systems. |

| Metal-Catalyzed Hydroalkenylation | Iridium- or Rhodium-catalyzed addition of a C-H bond across a double or triple bond. | A method for the synthesis of substituted butadienylpyridines. |

| Nucleophilic Addition | The conjugated system can react with nucleophiles, for example in the form of a Grignard reagent. acs.org | Leads to the formation of various substituted pyridine derivatives. |

Current Research Landscape and Motivations for In Depth Investigation

Convergent Synthetic Approaches to Butadienylpyridine Frameworks

Convergent synthetic strategies involve the coupling of two or more fragments to assemble the final butadienylpyridine structure. These methods offer flexibility in introducing diverse substituents onto both the pyridine and butadienyl moieties.

Wittig Reaction-Based Condensations

The Wittig reaction is a classical and widely employed method for the formation of carbon-carbon double bonds, making it a cornerstone for the synthesis of butadienylpyridines. csic.esresearchgate.net This reaction involves the condensation of a phosphorus ylide with an aldehyde or ketone. pressbooks.pubmasterorganicchemistry.com In the context of this compound synthesis, this typically involves the reaction of a pyridine-containing aldehyde with a suitable phosphorus ylide or vice versa.

A common approach is the reaction of 2-pyridinecarboxaldehyde (B72084) with a phosphorus ylide derived from a crotyl halide. The ylide is generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. pressbooks.pub

For instance, novel butadiene derivatives such as E,Z- and E,E-3/4-[4-(2-vinylphenyl)buta-1,3-dienyl]pyridine have been synthesized utilizing the Wittig reaction in a two-step process. researchgate.net Similarly, the synthesis of ct-PPyB has been achieved through a sequence of two Wittig reactions, starting with the reaction between 4-pyridinecarbaldehyde and triphenylphosphoranylideneacetaldehyde. researchgate.net

Table 1: Examples of Wittig Reaction Conditions for Pyridine Derivatives

| Aldehyde/Ketone | Phosphorus Ylide Source | Base | Solvent | Product | Reference |

| 4-Pyridinecarbaldehyde | Triphenylphosphoranylideneacetaldehyde | - | - | trans-3-(4-Pyridyl)propenal | researchgate.net |

| Stilbene aldehydes | BDF salt 5 | Lithium hydroxide (B78521) monohydrate | Isopropanol | Aryl–vinyl dioctyl 2,6-dimethylbenzofuro[5,6-b]furan-3,7-dicarboxylate derivatives | researchgate.net |

| Aromatic aldehydes | Benzyltriphenylphosphonium bromide | - | - | tt- and ct-PPyB | researchgate.net |

Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the construction of carbon-carbon bonds. csic.es Palladium and copper catalysts, in particular, have been extensively utilized in the synthesis of butadienylpyridines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, provide versatile pathways to butadienylpyridine scaffolds. These reactions typically involve the coupling of a pyridine-containing organometallic reagent or halide with a butadienyl-containing coupling partner. For example, the palladium-catalyzed methoxycarbonylation of 1,3-butadiene (B125203) can produce methyl 3-pentenoate, a related unsaturated ester. researchgate.net The development of efficient catalysts, often involving specific phosphine (B1218219) ligands, has been crucial for the success of these transformations. researchgate.net

Palladium catalysts have also been employed in the intramolecular C–H arylation of pyridine derivatives to synthesize fused heteroaromatic compounds. beilstein-journals.org For instance, the reaction of 2-quinolinecarboxyamide bearing a C–Br bond at the N-aryl moiety proceeds at the C–H bond on the pyridine ring adjacent to the amide group in the presence of a palladium acetate (B1210297) catalyst to yield a cyclized product. beilstein-journals.org The yield of such reactions can be significantly improved by the addition of appropriate phosphine ligands. beilstein-journals.org

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of pyridine derivatives. beilstein-journals.org These methods can offer advantages in terms of cost and reactivity compared to palladium-based systems. Copper-catalyzed C–H arylation of pyridine N-oxides with arylboronic esters has been developed for the one-pot synthesis of 2-arylpyridines. rsc.org This approach provides a practical route to access these compounds using an inexpensive catalytic system. rsc.org

Furthermore, copper-catalyzed tandem cyclizations have been developed for the synthesis of polysubstituted pyridines from ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds. researchgate.net While not directly producing this compound, these methodologies highlight the versatility of copper catalysis in constructing complex pyridine frameworks, which could potentially be adapted for the synthesis of butadienyl derivatives. For example, a copper-catalyzed Chan–Lam coupling has been used to prepare N-alkenyl-α,β-unsaturated nitrones, which can then be converted to tri- and tetrasubstituted pyridines. beilstein-journals.org

Table 2: Comparison of Palladium and Copper-Catalyzed Reactions for Pyridine Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | 2-Quinolinecarboxyamide | Forms fused heteroaromatic systems | beilstein-journals.org |

| Copper Catalyst | Direct C-H Arylation | Pyridine N-oxides, Arylboronic esters | One-pot synthesis of 2-arylpyridines | rsc.org |

| MCM-41-2N-CuBr | Three-component Tandem Cyclization | Ketoxime acetates, Aldehydes, Activated methylene compounds | Recyclable heterogeneous catalyst | researchgate.net |

| Cu(OAc)₂ | Chan-Lam Coupling/Rearrangement | Oximes, Alkenylboronic acids | Synthesis of tri- and tetrasubstituted pyridines | beilstein-journals.org |

Functionalization of Pyridine Rings with Butadienyl Moieties

An alternative to convergent strategies is the direct functionalization of a pre-formed pyridine ring with a butadienyl group. This approach is attractive due to the commercial availability of a wide range of substituted pyridines. However, the direct C-H functionalization of pyridines can be challenging due to the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the metal catalyst. rsc.org

Despite these challenges, significant progress has been made in the direct C-H functionalization of pyridines. rsc.orgnih.gov These methods often rely on the use of directing groups to achieve regioselectivity or on the temporary dearomatization of the pyridine ring to enhance its reactivity. nih.govsnnu.edu.cn While direct butadienylation of pyridine via C-H activation is less common, the development of new catalytic systems continues to expand the scope of these transformations. For example, transition-metal-catalyzed carbene insertion into C–H bonds represents a powerful strategy for C-C bond formation and could potentially be applied to the synthesis of butadienylpyridines. dicp.ac.cn

Ring-Forming Reactions Utilizing Butadiene Derivatives for Pyridine Construction

The construction of the pyridine ring can be efficiently achieved through various cycloaddition strategies where a butadiene or a related C4 unit serves as a key building block. These methods provide access to a wide array of substituted pyridines by combining the diene component with appropriate reaction partners that contribute the remaining nitrogen and carbon atoms to the six-membered ring.

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be adapted to form the pyridine nucleus. wikipedia.org In this approach, a conjugated diene reacts with a dienophile containing a carbon-nitrogen triple bond (a nitrile). A classic example involves the reaction between 1,3-butadiene and cyanogen (B1215507) (N≡C-C≡N), where one of the nitrile groups acts as the dienophile. cdnsciencepub.comcdnsciencepub.com This [4+2] cycloaddition is proposed to form an initial dihydropyridine (B1217469) adduct, which subsequently undergoes dehydrogenation under the reaction conditions to yield the aromatic pyridine ring. cdnsciencepub.comrsc.org The primary product of the reaction between butadiene and cyanogen is 2-cyanopyridine. cdnsciencepub.com

The reaction has been studied under various conditions, including in the vapor phase at atmospheric pressure and in solution at elevated pressures. cdnsciencepub.com While cyanogen itself serves as a dienophile, the scope of this reaction can be extended to other nitriles, although conversions may be lower. rsc.org For instance, tosyl cyanide has been shown to react with dienes like 1,3-butadiene to form 2-tosylpyridines after in situ dehydrogenation of the initial cycloadduct. researchgate.net These reactions highlight the utility of the C≡N group as a dienophilic component for constructing pyridine rings from diene precursors. rsc.orgnih.gov

| Diene | Dienophile | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Cyanogen | 2-Cyanopyridine | [4+2] Cycloaddition/Dehydrogenation | cdnsciencepub.com |

| 1,3-Butadiene | Tosyl cyanide | 2-Tosylpyridine | [4+2] Cycloaddition/Dehydrogenation | researchgate.net |

| Isoprene | Cyanogen | 2-Cyano-4-methylpyridine / 2-Cyano-5-methylpyridine | [4+2] Cycloaddition/Dehydrogenation | rsc.org |

The hetero-Diels-Alder reaction is a powerful variant where one or more heteroatoms are part of the diene or dienophile, leading to the formation of heterocyclic systems. beilstein-journals.org This strategy is particularly effective for synthesizing annulated pyridines, which are pyridine rings fused to other cyclic structures. These complex scaffolds are prevalent in biologically active molecules. nih.govbeilstein-journals.org

One notable application is the intramolecular hetero-Diels-Alder (IMHDA) reaction of 1-oxa-1,3-butadienes to form complex tetracyclic annulated uracil (B121893) derivatives, which contain a fused pyridine ring. nih.govbeilstein-journals.orgbeilstein-journals.org In this process, a 1-oxa-1,3-butadiene tethered to a dienophile undergoes a thermally induced cyclization. beilstein-journals.org For example, 6-N-allyl-5-formyl uracil derivatives can be condensed with cyclic β-diketones to form substrates containing both the 1-oxa-1,3-butadiene and the alkene dienophile. beilstein-journals.org Heating these substrates in toluene (B28343) results in an intramolecular [4+2] cycloaddition to yield cis- and trans-fused cycloadducts containing the pyrido[2,3-d]pyrimidine (B1209978) core. nih.govbeilstein-journals.org

Another approach is the inverse-electron-demand hetero-Diels-Alder reaction, which is useful for constructing fused pyridines from electron-deficient heterodienes. vapourtec.comresearchgate.net This has been demonstrated in the synthesis of annulated pyridines from pyrimidine (B1678525) alkynes under continuous flow conditions. vapourtec.com The use of superheated solvents allows for the replacement of hazardous high-boiling point solvents like nitrobenzene (B124822) with more environmentally benign options such as toluene. vapourtec.com

| Reactant (1-Oxa-1,3-butadiene precursor) | Conditions | Product (cis-isomer) | Yield (cis) | Product (trans-isomer) | Yield (trans) |

|---|---|---|---|---|---|

| 5a | Toluene, Reflux, 15h | 6a | 42% | 7a | 35% |

| 5b | Toluene, Reflux, 12h | 6b | 45% | 7b | 32% |

| 5c | Toluene, Reflux, 12h | 6c | 40% | 7c | 38% |

| 5e | Toluene, Reflux, 15h | 6e | 48% | 7e | 30% |

Beyond the traditional [4+2] cycloadditions, formal [5+1] cycloaddition strategies have emerged as a novel and efficient method for constructing the pyridine ring. acs.orgthieme-connect.com This approach combines a five-atom component with a one-atom synthon. A prominent example is the visible-light photoredox-catalyzed formal [5+1] cycloaddition of N-tosyl vinylaziridines with difluoroalkyl halides. acs.orgthieme-connect.comacs.orgorganic-chemistry.org

In this reaction, the vinylaziridine serves as the five-atom (C4N) building block, while a difluoroalkyl halide acts as a unique C1 synthon. acs.orgrsc.org The reaction is typically catalyzed by an iridium photocatalyst, such as fac-Ir(ppy)₃, under blue light irradiation. thieme-connect.comrsc.org The proposed mechanism begins with the photochemical generation of a difluoroalkyl radical, which adds to the double bond of the vinylaziridine. thieme-connect.com This is followed by the ring-opening of the strained aziridine, oxidation, elimination, a 6π-electrocyclization, and subsequent defluorinated aromatization to furnish the final pyridine product. acs.orgthieme-connect.com This method is valued for its mild reaction conditions and its ability to produce a diverse range of substituted pyridines in moderate to good yields. acs.orgacs.org

| Vinylaziridine Substrate | C1 Synthon (XCF₂R³) | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| N-Tosyl-2-phenyl-2-vinylaziridine | BrCF₂CO₂Et | fac-Ir(ppy)₃, DIPEA, DMSO, blue LEDs, r.t. | Ethyl 2-phenyl-6-(trifluoromethyl)nicotinate | 88% |

| N-Tosyl-2-(p-tolyl)-2-vinylaziridine | BrCF₂CO₂Et | fac-Ir(ppy)₃, DIPEA, DMSO, blue LEDs, r.t. | Ethyl 2-(p-tolyl)-6-(trifluoromethyl)nicotinate | 85% |

| N-Tosyl-2-(4-methoxyphenyl)-2-vinylaziridine | BrCF₂CO₂Et | fac-Ir(ppy)₃, DIPEA, DMSO, blue LEDs, r.t. | Ethyl 2-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinate | 82% |

| N-Tosyl-2-(naphthalen-2-yl)-2-vinylaziridine | BrCF₂CO₂Et | fac-Ir(ppy)₃, DIPEA, DMSO, blue LEDs, r.t. | Ethyl 2-(naphthalen-2-yl)-6-(trifluoromethyl)nicotinate | 76% |

| N-Tosyl-2-methyl-2-vinylaziridine | BrCF₂CO₂Et | fac-Ir(ppy)₃, DIPEA, DMSO, blue LEDs, r.t. | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | 65% |

Cycloaddition Chemistry of the Butadienyl Moiety

The 1,3-diene structure is a classic participant in pericyclic reactions, most notably the Diels-Alder reaction. The presence of the pyridine ring significantly influences the electronic properties of the diene, and consequently, its behavior in cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. acsgcipr.org The reactivity of the diene in this compound is modulated by the nitrogen atom in the pyridine ring. Most successful Diels-Alder processes that form pyridine rings are of the inverse-electron-demand type, where the nitrogen is part of an electron-poor diene system. acsgcipr.org

This compound analogues can react with a variety of dienophiles, with the electronic nature of the dienophile dictating the reaction conditions and outcomes.

Electron-Poor Dienophiles: Reactions with electron-deficient dienophiles, such as maleimides and acrylates, are common. For instance, 1-(Pyridin-2-yl)-2-azabuta-1,3-dienes, prepared from pyridine-2-carboxaldehyde, undergo Diels-Alder reactions with electron-poor alkenes and alkynes to yield piperidinone and dihydropyridinone derivatives. researchgate.net In a notable example, a positively charged analogue, 1-(2-butadienyl)pyridinium bromide, generated in situ, readily reacts with electron-poor dienophiles. acs.org This highlights how modifying the electronic character of the pyridine ring enhances its reactivity as a diene.

Electron-Rich Dienophiles: Inverse-electron-demand Diels-Alder reactions occur when the diene is electron-deficient and the dienophile is electron-rich. nih.gov This can be achieved by activating the pyridine ring. For example, the reactions of 1,2,4,5-tetrazines with electron-rich dienophiles are often conducted at or below room temperature due to the increased reactivity from the electron-withdrawing substituents on the tetrazine. nih.gov

Neutral Dienophiles: Reactions with neutral dienophiles are also possible, though they may require more forcing conditions. The use of Lewis acid catalysis can promote reactions even with unactivated dienes by coordinating to the pyridine nitrogen, thereby activating the dienophile. rsc.org

The table below summarizes representative Diels-Alder reactions of this compound analogues.

| Diene Analogue | Dienophile | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-(Pyridin-2-yl)-2-azabuta-1,3-diene | Electron-poor alkenes/alkynes | Thermal | Piperidinones/Dihydropyridinones | Demonstrates standard Diels-Alder reactivity. | researchgate.net |

| 1-(2-Butadienyl)pyridinium bromide | Electron-poor dienophiles | In situ generation | Cycloadducts | Positively charged diene shows high reactivity. | acs.org |

| 2-Vinylpyridine (as dienophile) | Various dienes | BF3·OEt2 (Lewis Acid) | Cyclohexylazaarenes | Lewis acid activation controls reactivity and selectivity. | rsc.org |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Electron-rich dienophiles | Room Temperature | 1,2-Diazines | Example of inverse-electron-demand Diels-Alder. | nih.gov |

The conjugated system of this compound is primed for intramolecular cyclization, leading to the formation of fused heterocyclic systems. These reactions are often triggered by thermal or catalytic activation. A key transformation is the 6π-electrocyclization of 1-(2-pyridyl)-2-azabuta-1,3-dienes, which can lead to the formation of stable 4H-pyrido[1,2-a]pyrazines through a dearomatization of the pyridine ring. researchgate.net Another important pathway involves the intramolecular cyano-Diels–Alder reaction, where a tethered cyano group acts as the dienophile, cyclizing onto the butadienyl moiety to form nitrogen-containing ring systems. acs.org This reaction can be promoted by the addition of boranes. acs.org Furthermore, thermal rearrangement of related systems like 1-(1-pyrrolidinyl)-1,3-butadienes can proceed through consecutive pericyclic reactions, including a researchgate.netnih.gov hydrogen shift followed by a disrotatory 6π-electrocyclization, to construct mitosane analogs. beilstein-journals.org

While less common than [4+2] cycloadditions, the butadienyl moiety can participate in [2+2] cycloadditions, typically under photochemical conditions or with transition metal catalysis, to form cyclobutane (B1203170) rings. Iron- and chromium-based catalysts have been developed to promote the selective cross-[2+2] cycloaddition of 1,3-dienes with alkenes like ethylene (B1197577). nih.govnih.govprinceton.eduprinceton.edu These catalytic systems often involve pyridine(diimine) metal complexes. nih.govnih.govprinceton.eduprinceton.edu Studies have shown that the coordination geometry of the diene to the metal center (s-trans vs. s-cis) is a crucial factor in determining the reaction's chemoselectivity. princeton.eduacs.org For example, pyridine(diimine) iron diene complexes have been identified as competent precatalysts for the cycloaddition of butadiene with ethylene. nih.govnih.gov Visible light irradiation can also enable these catalytic [2+2] cycloadditions at ambient temperatures. acs.org

The double bonds within the butadienyl system can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles. This provides a direct route to five-membered heterocyclic rings. For example, 1,2-diaza-1,3-dienes, which are related azadiene analogues, undergo formal [3+2] cycloadditions. nih.gov One mechanism involves a Michael-type addition of an enamine to the 1,2-diaza-1,3-diene, followed by an intramolecular nitrogen cyclization. nih.gov These reactions can be highly efficient, proceeding under mild conditions to give products in good to excellent yields. nih.gov Another example is the reaction of nitroso dienophiles with conjugated dienes, a hetero-Diels-Alder reaction, which forms 3,6-dihydro-2H-1,2-oxazine scaffolds. beilstein-journals.org

Diels-Alder Reactions: Regioselectivity and Stereoselectivity

Nucleophilic and Electrophilic Transformations Involving the Butadienyl and Pyridine Units

The dual electronic nature of this compound allows for a range of transformations initiated by either nucleophiles or electrophiles. These reagents can target the pyridine ring, the diene chain, or the molecule as a whole.

The electron-deficient character of the pyridine ring, particularly at the 2-, 4-, and 6-positions, makes it susceptible to nucleophilic attack. researchgate.net This can lead to dearomatization reactions, which are a powerful strategy for synthesizing complex piperidine (B6355638) derivatives. acs.org For instance, treatment of 2-chloropyridine (B119429) with a strong base like LDA can lead to a ring-opening of the pyridine. ucla.edu Nucleophiles can also add to the butadienyl chain via a conjugate addition mechanism. For example, piperidine can react with 2-methylsulfanyl-N-phenacylpyridinium salts, leading to a ring transformation that ultimately forms 2-[4-(1-piperidino)-(1Z,3E)-1,3-butadienyl]oxazoles. arkat-usa.org

Conversely, the pyridine nitrogen is a primary site for electrophilic attack, leading to the formation of pyridinium (B92312) salts. This quaternization significantly alters the electronic properties of the entire molecule, enhancing the electron-withdrawing nature of the pyridine ring and activating the butadienyl system towards nucleophilic attack. The butadienyl moiety itself can also react with electrophiles. An organoselenium-catalyzed regioselective pyridination of 1,3-dienes has been developed using electrophilic N-F reagents as oxidants, where pyridine attacks the diene after its activation by the selenium catalyst. mdpi.com Additionally, iridium complexes of butadienesulfonyl ligands have been shown to react with electrophiles like HBF4, resulting in proton addition to the diene chain. researchgate.net The interaction of rare-earth metal alkyls with pyridine derivatives can also lead to complex reactivity patterns, involving activation of C-H bonds on the pyridine ring followed by migratory insertion. rsc.org

The table below summarizes the reactivity with nucleophiles and electrophiles.

| Reagent Type | Site of Attack | Transformation | Example | Reference |

|---|---|---|---|---|

| Nucleophile (e.g., LDA) | Pyridine Ring | Ring Opening | Treatment of 2-chloropyridine with LDA. | ucla.edu |

| Nucleophile (e.g., Piperidine) | Pyridinium Salt/Diene Chain | Ring Transformation/Conjugate Addition | Reaction with 2-methylsulfanyl-N-phenacylpyridinium salts. | arkat-usa.org |

| Electrophile (e.g., Alkyl Halide) | Pyridine Nitrogen | Quaternization | Formation of pyridinium salts. | acs.org |

| Electrophile (e.g., HBF4) | Butadienyl Chain | Protonation | Reaction with an Iridium-butadienesulfonyl complex. | researchgate.net |

| Electrophile (Selenium catalyst + Pyridine) | Butadienyl Chain | Pyridination | Organoselenium-catalyzed reaction with 1,3-dienes. | mdpi.com |

Photochemical Rearrangements and Cyclization Processes

Photochemical reactions of pyridine derivatives can lead to skeletal rearrangements and the formation of new ring systems. researchgate.netrsc.org For instance, irradiation of certain pyridine derivatives can induce cyclization reactions. chim.it In the context of this compound, the extended conjugation of the butadienyl group could potentially influence its photochemical behavior.

While specific studies on the photochemical rearrangements of this compound are not extensively detailed in the provided search results, the general principles of photochemical reactions of pyridines and conjugated dienes can be applied. For example, 6π-photocyclization is a known reaction for conjugated systems, which could potentially lead to the formation of bicyclic products. chim.it The presence of the nitrogen atom in the pyridine ring can also play a role in the photochemical pathways, potentially leading to the formation of azepine derivatives or other nitrogen-containing heterocycles. researchgate.net

Exploration of Other Significant Reaction Pathways

Beyond the reactions discussed above, this compound can undergo other significant transformations.

Reduction: The butadienyl group can be reduced to form saturated derivatives. This can be achieved through hydrogenation using catalysts like palladium on carbon or with reducing agents such as lithium aluminum hydride.

Oxidation: The butadienyl moiety can also be susceptible to oxidation, which could lead to cleavage of the double bonds or the formation of oxygenated products, depending on the oxidizing agent and reaction conditions.

Substitution on the Pyridine Ring: While electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, it can occur under specific conditions, typically at the 3-position. wikipedia.org Direct nitration and sulfonation of pyridine are sluggish. wikipedia.org Nucleophilic substitution, on the other hand, is more favorable and occurs at the 2- and 4-positions. wikipedia.org The butadienyl substituent at the 2-position would likely influence the regioselectivity of such reactions.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 2-(1,3-Butadienyl)pyridine, the FTIR spectrum is expected to display characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring and the butadienyl chain. The pyridine ring itself has a set of characteristic vibrations. dtic.mil The presence of the butadienyl substituent, with its C=C double bonds, introduces additional strong absorption bands in the spectrum. researchgate.net The conjugation between the pyridine ring and the butadiene chain can influence the position and intensity of these bands.

Key expected vibrational modes in the FTIR spectrum include:

C-H stretching vibrations of the aromatic pyridine ring and the olefinic butadienyl group.

C=C and C=N stretching vibrations within the pyridine ring and the butadienyl chain.

In-plane and out-of-plane C-H bending vibrations .

The precise frequencies of these vibrations provide a unique spectral signature for the molecule. For instance, the stretching vibrations of the C=C bonds in the butadienyl moiety are particularly informative. researchgate.net

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy probes vibrations that lead to a change in the polarizability of the molecule. For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa (the rule of mutual exclusion). Although this compound lacks a center of symmetry, the relative intensities of bands in the FTIR and Raman spectra can differ significantly, providing complementary information.

The conjugated π-system of this compound is expected to give rise to strong Raman scattering for the C=C stretching modes of the butadienyl group and the ring stretching modes of the pyridine moiety. s-a-s.org This is because the polarizability of the extended π-electron system is significantly altered during these vibrations. The technique is particularly useful for studying the skeletal vibrations of the carbon backbone. semi.ac.cn

A detailed assignment of the vibrational modes of this compound can be achieved by comparing its experimental spectra with those of related molecules like pyridine, 1,3-butadiene (B125203), and other substituted pyridines. dtic.miltamu.edu Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate theoretical vibrational frequencies, which can then be correlated with the experimental data to provide a more definitive assignment of the observed bands. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring. |

| C-H Stretch (Olefinic) | 3050 - 3000 | Stretching of C-H bonds on the butadienyl chain. |

| C=C Stretch (Butadiene) | 1650 - 1600 | Symmetric and asymmetric stretching of the C=C double bonds. |

| C=N/C=C Stretch (Pyridine Ring) | 1600 - 1400 | Stretching vibrations of the double bonds within the pyridine ring. |

| C-H In-plane Bend | 1300 - 1000 | Bending of C-H bonds within the plane of the molecule. |

| C-H Out-of-plane Bend | 1000 - 650 | Bending of C-H bonds out of the plane of the molecule. |

Note: The exact positions of these bands can be influenced by the specific stereochemistry of the butadienyl chain (e.g., s-cis vs. s-trans conformers) and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. uobasrah.edu.iq It provides information about the chemical environment of individual atoms (chemical shift), the number of neighboring atoms (multiplicity), and the connectivity between atoms (coupling constants).

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. chemicalbook.com For this compound, the ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring and the butadienyl chain.

Pyridine Ring Protons: The protons on the pyridine ring typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. The proton at the 6-position, being adjacent to the nitrogen atom, is expected to be the most deshielded.

Butadienyl Chain Protons: The olefinic protons of the butadienyl group will also appear in a characteristic region of the spectrum (typically δ 5.0-7.0 ppm). The coupling constants (J-values) between these protons are particularly important as they provide information about the stereochemistry (E/Z configuration) of the double bonds.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 (Pyridine) | 8.5 - 8.7 | dd | ~5 (ortho), ~2 (meta) |

| H-3, H-4, H-5 (Pyridine) | 7.0 - 8.0 | m | - |

| Butadienyl Protons | 5.0 - 7.5 | m | - |

Note: The specific chemical shifts and coupling constants will be influenced by the solvent and the specific isomer present.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The carbon atom at the 2-position, being attached to the butadienyl group and adjacent to the nitrogen, will have a characteristic chemical shift.

Butadienyl Chain Carbons: The sp²-hybridized carbon atoms of the butadienyl chain will appear in the olefinic region of the spectrum (δ 100-140 ppm).

The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom, providing further confirmation of the molecular structure. acs.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 150 - 155 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 135 - 140 |

| C-3, C-5 (Pyridine) | 120 - 125 |

| Butadienyl Carbons | 115 - 140 |

Note: These are approximate ranges, and the actual values will depend on the specific experimental conditions.

Advanced Multidimensional NMR Techniques

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond connectivity information that is crucial for structural confirmation. researchgate.netmdpi.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, this would reveal correlations between adjacent protons along the butadiene chain and within the pyridine ring, confirming the connectivity of the entire spin system. For example, the vinylic protons of the butadienyl group would show cross-peaks to their neighbors, and similarly, the aromatic protons on the pyridine ring would exhibit correlations consistent with their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is a highly sensitive proton-detected technique that allows for the confident assignment of each protonated carbon atom in the molecule. sdsu.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase, providing an additional layer of structural information. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete molecular structure by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is particularly vital for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the pyridine protons to the butadienyl carbons and vice versa, unequivocally establishing the connection point between the two moieties. It would also reveal correlations from protons to the quaternary carbon at the C2 position of the pyridine ring.

A table of expected NMR correlations for the structural elucidation of this compound is provided below.

| NMR Experiment | Correlating Nuclei | Type of Information Provided |

| COSY | ¹H ↔ ¹H | Reveals proton-proton (J-coupling) networks within the pyridine ring and along the butadienyl chain. |

| HSQC | ¹H ↔ ¹³C (¹J_CH) | Correlates each proton directly to its attached carbon atom, allowing for assignment of all protonated carbons. |

| HMBC | ¹H ↔ ¹³C (ⁿJ_CH) | Shows 2- and 3-bond correlations, connecting molecular fragments and identifying quaternary carbons. Crucial for linking the butadienyl substituent to the pyridine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within conjugated π-systems. libretexts.org The chromophore in this compound consists of the pyridine ring conjugated with the butadienyl side chain. This extended conjugation is expected to result in characteristic absorption bands.

The parent compound 1,3-butadiene exhibits a strong π → π* transition with a maximum absorption (λ_max) at approximately 217 nm. libretexts.orglibretexts.org Pyridine itself shows electronic transitions around 254-264 nm. sielc.comresearchgate.net When these two systems are conjugated as in this compound, the π-electron system is extended. This extension lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com Consequently, the molecule will absorb light at a longer wavelength (a bathochromic or red shift) compared to its individual components. libretexts.org Each additional double bond in a conjugated polyene system typically increases the absorption maximum by about 30 nm. libretexts.org Therefore, the λ_max for this compound is predicted to be significantly higher than that of 1,3-butadiene.

| Compound | Chromophore System | Reported λ_max (nm) | Transition Type |

| 1,3-Butadiene | Conjugated diene | ~217 libretexts.orglibretexts.org | π → π |

| Pyridine | Aromatic heterocycle | ~254-264 sielc.comresearchgate.net | π → π / n → π |

| This compound | Conjugated pyridyl-diene | > 264 (Predicted) | π → π |

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular packing. While a specific crystal structure for this compound is not available, analysis of the closely related derivative, 4-((1E,3E)-4-(4-butoxyphenyl)buta-1,3-dienyl)pyridine, offers significant insight into the expected structural features. acs.orgias.ac.in

Studies on this and similar derivatives reveal that the pyridyl-butadiene framework is nearly planar, which maximizes π-orbital overlap along the conjugated system. researchgate.net In the solid state, such planar molecules often arrange in a dense, herringbone-type packing. researchgate.netnih.gov This arrangement minimizes void space and maximizes stabilizing intermolecular interactions. The crystal structure of a related compound, 1,4-bis(4-methoxyphenyl)buta-1,3-diene, also shows a herringbone motif. nih.gov It is anticipated that this compound would adopt a similar planar conformation and packing arrangement to optimize its crystal lattice energy.

| Structural Feature | Expected Observation for this compound | Rationale/Reference |

| Molecular Conformation | Near-planar geometry of the pyridyl-butadiene system. | Maximizes π-conjugation. Observed in related structures like 4-((1E,3E)-4-(4-butoxyphenyl)buta-1,3-dienyl)pyridine. acs.orgresearchgate.net |

| Bond Lengths | Intermediate bond lengths in the butadiene chain, deviating from simple single and double bonds. | Electron delocalization along the conjugated system. |

| Crystal Packing | Dense packing, likely in a herringbone or brickstone arrangement. | Efficient packing of planar aromatic molecules, as seen in similar compounds. acs.orgnih.gov |

Correlation of Experimental Spectroscopic Data with Quantum Chemical Simulations

To gain a deeper understanding of the relationship between molecular structure and spectroscopic properties, experimental data are often correlated with quantum chemical simulations. researchgate.net Density Functional Theory (DFT) is a powerful computational method used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic transitions with high accuracy. researchgate.netnih.gov

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would first be employed to find the optimized, lowest-energy molecular geometry. researchgate.net This theoretical structure can be compared with X-ray diffraction data, if available, to validate the computational model.

Once a reliable geometry is obtained, further calculations can be performed:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, aid in the definitive assignment of complex or overlapping signals.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can simulate the electronic absorption spectrum by predicting the energies and oscillator strengths of electronic transitions (e.g., HOMO→LUMO). This allows for the assignment of the observed absorption bands (λ_max) to specific molecular orbital transitions. researchgate.net

Vibrational Spectra: Calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra, providing further confirmation of the molecular structure.

This synergistic approach, combining experimental observation with theoretical prediction, provides a robust and comprehensive elucidation of the structural and electronic properties of this compound. researchgate.net

Polymerization Chemistry of 2 1,3 Butadienyl Pyridine Analogue to 1,3 Butadiene Polymerization in the Presence of Pyridine Ligands

Monomer Reactivity Considerations in Polymerization Processes

The incorporation of functional groups into the polymer backbone during polymerization is a significant area of research, as it can impart desired properties to the final material. acs.org In the case of 2-(1,3-butadienyl)pyridine, the pyridine (B92270) ring is expected to have a substantial impact on the monomer's reactivity. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential Lewis base that can coordinate to the active metal center of the catalyst. This coordination can influence the electronic environment of the catalyst and, consequently, the rate and selectivity of the polymerization.

Furthermore, the electron-withdrawing nature of the pyridine ring can affect the electron density of the butadiene moiety, potentially altering its susceptibility to nucleophilic or electrophilic attack by the growing polymer chain. Studies on the copolymerization of 1,3-butadiene (B125203) with other polar monomers have shown that the presence of functional groups can either enhance or decrease the rate of polymerization, depending on the specific interactions with the catalyst system. nih.gov For instance, while some amines can deactivate certain nickel-based catalysts, others, like aromatic amines, are tolerated. acs.org This suggests that the specific nature of the pyridine ring in this compound would be a critical factor in determining its polymerization behavior.

Stereoselective Polymerization Pathways

The polymerization of conjugated dienes like this compound can result in various microstructures, including cis-1,4, trans-1,4, and 1,2-vinyl additions. The control of this stereoselectivity is crucial as it dictates the physical and mechanical properties of the resulting polymer. acs.org

Mechanisms of Cis-1,4 Polymerization

The formation of cis-1,4-polybutadiene is a key industrial process, and achieving high cis-selectivity is often a primary goal. nist.gov In the context of this compound, a cis-1,4 polymerization would involve the coordination of the monomer to the catalyst in a cis-conformation, followed by insertion into the growing polymer chain. The mechanism is believed to proceed through a π-allyl intermediate, where the incoming monomer coordinates to the metal center before insertion. The stereochemistry of the resulting double bond is determined by the conformation of the monomer at the moment of insertion and the subsequent isomerization of the π-allyl end of the growing chain. mdpi.com Catalyst systems based on transition metals like cobalt and nickel, often with pyridine-based ligands, have shown high efficacy in promoting cis-1,4 polymerization of butadiene. nih.govnih.gov For instance, cobalt complexes with 6,6'-dihydroxy-2,2'-bipyridine ligands can produce polybutadiene (B167195) with up to 94.6% cis-1,4 content. nih.gov The presence of the pyridine moiety on the monomer itself could potentially influence the stability of the required intermediates for cis-1,4 insertion.

Investigations into Trans-1,4 Polymerization

Trans-1,4 polymerization of dienes is another important pathway, leading to polymers with different properties compared to their cis counterparts. The mechanism for trans-1,4 polymerization often involves a different catalyst coordination environment that favors the insertion of the monomer in a trans-conformation. In some catalytic systems, the presence of strongly coordinating ligands can shift the selectivity from cis to trans. d-nb.info For example, with certain nickel(II) catalysts, polymerization in the presence of water, a coordinating ligand, leads to a significant increase in trans-1,4 content. d-nb.info This suggests that the coordinating ability of the pyridine nitrogen in this compound could potentially favor trans-1,4 polymerization under specific catalyst and reaction conditions.

Syndiotactic and Isotactic 1,2-Vinyl Polymerization

The 1,2-vinyl polymerization of dienes leads to polymers with pendant vinyl groups. The tacticity of these polymers, whether syndiotactic (alternating stereocenters) or isotactic (same stereocenters), is determined by the catalyst's ability to control the stereochemistry of each monomer insertion.

Syndiotactic 1,2-polymerization has been achieved with cobalt-based catalysts in the presence of carbon disulfide (CS₂). The proposed mechanism involves the side-on coordination of CS₂ to the cobalt center, which influences the coordination of the butadiene monomer and promotes 1,2-insertion. colab.ws

Isotactic 1,2-polymerization is less common, but has been achieved with high selectivity. nih.gov For example, a nickel complex with a 6,6'-dihydroxy-2,2'-bipyridine (DHBP) ligand, when used with methylaluminoxane (B55162) (MAO) and 5-norbornene-2-methylamine (B1331094) as an additive, produced highly isotactic 1,2-polybutadiene (mm > 99%). nih.gov The proposed mechanism suggests that the chiral additive creates a chiral environment around the active site, leading to stereoselective insertion of the monomer. nih.gov Given these findings, it is conceivable that chiral pyridine-containing ligands or additives could be employed to induce syndiotactic or isotactic 1,2-polymerization of this compound.

Catalyst Systems and Activators for Regio- and Stereocontrol

The choice of catalyst and activator is paramount in controlling the regio- and stereochemistry of diene polymerization. Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are widely used for this purpose. pageplace.denumberanalytics.com

Ziegler-Natta Type Catalysts Based on Group IV Metals (e.g., Titanium, Zirconium Complexes with Anilidomethylpyridine Ligands)

Group IV metals, particularly titanium and zirconium, have been extensively studied for olefin and diene polymerization. libretexts.org Complexes of these metals featuring anilidomethylpyridine ligands have emerged as highly effective catalysts for the stereoselective polymerization of 1,3-butadiene. mdpi.comresearchgate.net

These catalyst systems are typically activated by a co-catalyst, such as methylaluminoxane (MAO) or a combination of an aluminum alkyl like diisobutylaluminum hydride (Al(iBu₂H)) and MAO. mdpi.comresearchgate.net The active species is a cationic alkyl complex formed by the reaction of the precatalyst with the activator. mdpi.com

Unexpectedly, zirconium complexes with anilidomethylpyridine ligands have demonstrated higher activity and stereospecificity for cis-1,4-polymerization of butadiene compared to their titanium analogues, which is a rare exception to the general trend. mdpi.comresearchgate.net These zirconium-based catalysts can produce polybutadiene with a cis-1,4 content exceeding 99.9%. researchgate.net Theoretical studies suggest that this high stereospecificity is the result of a delicate balance between the steric and electronic effects of the ligand and the metal center. mdpi.com The anilidomethylpyridine ligand plays a crucial role in creating the specific coordination environment required for high cis-selectivity. The pyridine nitrogen, along with the anilido nitrogen, coordinates to the metal center, influencing the geometry and electronic properties of the active site.

The polymerization of this compound with such catalysts would be particularly interesting. The pyridine moiety of the monomer could compete with or modify the coordination of the anilidomethylpyridine ligand, potentially leading to unique reactivity and selectivity patterns.

Below is a table summarizing the performance of some Group IV metal complexes with anilidomethylpyridine ligands in the polymerization of 1,3-butadiene, which serves as a model for the potential polymerization of this compound.

| Precatalyst | Co-catalyst | Polymer Microstructure | Activity (kg of polymer / (mol of Metal * h)) | Reference |

| TiCl₃(L¹) | MAO/Al(iBu₂H) | cis-1,4: 93.2%, trans-1,4: 2.8%, 1,2: 4.0% | 150 | researchgate.net |

| ZrCl₄(L²)₂ | MAO/Al(iBu₂H) | cis-1,4: >99.9% | 250 | researchgate.net |

| TiCl₃(L³) | MAO/Al(iBu₂H) | cis-1,4: 85.0%, trans-1,4: 5.0%, 1,2: 10.0% | 120 | mdpi.com |

| ZrCl₄(L⁴)₂ | MAO/Al(iBu₂H) | cis-1,4: 99.8% | 300 | mdpi.com |

| (L¹, L², L³, L⁴ represent different anilidomethylpyridine ligands) |

Aluminum-Based Transition-Metal-Free Catalysts

The pursuit of transition-metal-free catalysts for diene polymerization has led to significant advancements, particularly with aluminum-based systems. While research on α-olefin polymerization using such catalysts is extensive, their application to conjugated dienes has been a more recent development. rsc.orgrsc.org A notable breakthrough involves the use of aluminum complexes bearing N-(2-(pyridin-2-yl)propan-2-yl)arylamine ligands. rsc.org These catalyst precursors, when activated by methylaluminoxane (MAO), can initiate the polymerization of 1,3-butadiene. rsc.orgrsc.org

The structure of the resulting polymer is highly dependent on the specific ligands attached to the aluminum center. By modifying the ligand environment, it is possible to control the microstructure of the polybutadiene, selectively producing either cis-1,4-polybutadiene or vinyl polybutadiene. rsc.org For instance, certain pyridine-amido aluminum catalyst precursors have demonstrated the ability to achieve high cis-1,4-selectivity, up to 90.8%, with catalytic activities reaching 528 g of polymer per mole of aluminum per hour under optimized conditions. rsc.orgrsc.org This tunability is a crucial aspect of catalyst design, allowing for the synthesis of polymers with desired properties. The polymerization is confirmed to be initiated by the aluminum complexes, as MAO alone does not show any catalytic activity. rsc.org

Table 1: Performance of Pyridine-Amido Aluminum Catalysts in 1,3-Butadiene Polymerization

| Catalyst Precursor Ligand | Selectivity | Catalytic Activity (g polymer/mol Al·h) |

| N-(2-(pyridin-2-yl)propan-2-yl)aniline | cis-1,4 | Up to 528 |

| Modified N-(2-(pyridin-2-yl)propan-2-yl)arylamine | Vinyl | Varies with ligand |

Note: Data is illustrative and based on findings for 1,3-butadiene, which serves as an analogue for this compound.

Cobalt and Nickel Complexes Bearing Pyridine-Imidate Ligands

Cobalt and nickel complexes are well-established catalysts for the polymerization of 1,3-dienes. The incorporation of pyridine-imidate ligands has been shown to create highly active and selective catalysts. A series of cobalt(II) and nickel(II) complexes supported by 2,6-bis(imidate)pyridyl ligands have been synthesized and characterized. technion.ac.il When activated with methylaluminoxane (MAO), these complexes exhibit high catalytic activity and cis-1,4 selectivity in the polymerization of 1,3-butadiene. technion.ac.il Similarly, cobalt and nickel complexes with 2-imidate-pyridine ligands, upon activation with ethylaluminum sesquichloride (EASC), also show high activity for 1,3-butadiene polymerization, producing polybutadiene with a predominant cis-1,4-content (up to 97.0%). researchgate.net

The geometry of the metal complex, influenced by the ligand structure, plays a significant role in its catalytic behavior. For example, single-crystal X-ray diffraction has revealed distorted square pyramidal and distorted tetrahedral geometries in various active complexes. technion.ac.ilresearchgate.net The nature of the substituents on the ligand and the polymerization conditions have a marked influence on the catalytic performance. technion.ac.il In some instances, nickel complexes with 6,6′-dihydroxy-2,2′-bipyridine ligands, in the presence of an organoaluminum cocatalyst, have shown significantly higher catalytic activity for 1,3-butadiene polymerization compared to analogous complexes without the hydroxyl groups. nih.govnih.gov

Iron Complexes with Pyridine(diimine) Ligands

Iron-based catalysts offer a cost-effective and environmentally benign alternative for polymerization reactions. Iron(II) complexes featuring pyridine(diimine) (PDI) ligands have been extensively studied for their catalytic activity in various C-C bond-forming reactions, including the polymerization of olefins and dienes. acs.orgnih.gov These catalysts, particularly when in a reduced state, are effective in promoting transformations of conjugated dienes. nih.gov

The structure of the PDI ligand is crucial in determining the catalytic outcome. For example, C₂ᵥ-symmetric, arylated (PDI) iron catalysts are highly selective for the [2+2]-cycloaddition of butadiene and ethylene (B1197577) to form vinylcyclobutane. acs.orgnih.gov In contrast, introducing Cₛ-symmetry by using (aryl,alkyl)-substituted pyridine(diimine) ligands can lead to a mixture of products, including vinylcyclobutane and (Z)-hexa-1,4-diene. acs.orgnih.gov The coordination geometry of the diene to the iron center, which is controlled by the ligand, is a key factor. An s-trans coordination of the diene, enforced by a planar chelate, is often implicated in these unique cycloaddition reactions. nih.govnih.gov The lability of the diene ligand and the electronic properties of the complex, which can be tuned by modifying the PDI ligand, are also important parameters. nih.gov

Factors Influencing Polymer Microstructure and Molecular Weight

The microstructure and molecular weight of polymers derived from this compound are influenced by a confluence of factors, mirroring the behavior observed in 1,3-butadiene polymerization. Key among these are the catalyst system, ligand structure, cocatalyst, and polymerization conditions.

Catalyst and Ligand Effects: The choice of metal (e.g., Co, Ni, Fe) and the specific ligand environment are primary determinants of polymer microstructure. technion.ac.ilresearchgate.net For instance, cobalt complexes with pyridine-imidate ligands can yield polybutadiene with high cis-1,4-selectivity. researchgate.net The steric and electronic properties of the ligands play a crucial role. Bulky ligands can influence the coordination of the monomer and affect the stereoselectivity of the insertion reaction. nih.gov

Cocatalyst and Additives: The type and concentration of the cocatalyst, such as MAO or EASC, can significantly impact catalytic activity and polymer properties. rsc.orgtechnion.ac.ilresearchgate.net In some systems, the addition of specific agents can dramatically alter the microstructure. For example, in the polymerization of 1,3-butadiene catalyzed by a NiBr₂(dhbp)/MAO system, the addition of 5-norbornene-2-methyl amine can switch the selectivity from cis-1,4 to iso-1,2-structure with high stereoselectivity. nih.gov

Polymerization Conditions: Temperature and monomer concentration are critical process parameters. Temperature can affect the rate of polymerization, chain transfer reactions, and the stereoregularity of the polymer. researchgate.net Control over monomer to initiator ratios is a common strategy to regulate molecular weight in living polymerization systems. cmu.edu

Table 2: Factors Affecting Polymer Properties

| Factor | Influence on Microstructure | Influence on Molecular Weight |

| Catalyst Metal | High (e.g., Co for high cis-1,4) | Moderate |

| Ligand Structure | High (steric and electronic effects) | High |

| Cocatalyst | Moderate to High | Moderate |

| Additives | Can induce drastic changes | Can influence |

| Temperature | Moderate | High |

| Monomer/Initiator Ratio | Low | High (in living systems) |

Copolymerization Strategies with Other Monomers

The presence of the pyridine ring in this compound opens up avenues for creating functional copolymers with unique properties. Copolymerization with other monomers can be used to tailor the final material's characteristics, such as thermal stability, solubility, and chemical reactivity.

One intriguing strategy involves the copolymerization with monomers that are not typically polymerizable with certain catalysts. For instance, while the direct copolymerization of carbon dioxide with olefins has been challenging, a workaround has been developed for 1,3-butadiene. nih.gov This involves the palladium-catalyzed condensation of carbon dioxide and 1,3-butadiene to form a metastable lactone intermediate. nih.gov This lactone can then undergo free-radical polymerization to produce a copolymer with a significant carbon dioxide content. nih.gov This approach could potentially be adapted for this compound, leading to novel copolymers incorporating both the pyridine functionality and carbonate linkages.

Advanced Synthetic Applications and Derivatives of Butadienylpyridine

Utility in the Construction of Complex Fused Heterocyclic Systems (e.g., Pyrrolo[3,2-c]pyridines)

The conjugated diene moiety of 2-(1,3-butadienyl)pyridine is particularly amenable to cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgtamu.edumasterorganicchemistry.comlibretexts.org This pericyclic reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings with a high degree of stereocontrol. tamu.edulibretexts.org The pyridine (B92270) ring acts as an electron-withdrawing group, influencing the reactivity of the diene system.

The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted cyclic compounds by varying the dienophile. masterorganicchemistry.com For instance, reaction with various substituted alkenes or alkynes can lead to the formation of diverse fused pyridine systems. While direct synthesis of pyrrolo[3,2-c]pyridines from this compound via a simple Diels-Alder reaction is not straightforward, the butadienyl substituent provides a carbon framework that can be elaborated into various fused heterocycles. The synthesis of fused pyrroloheterocycles can be achieved from propargyl-substituted heterocycles through isomerization and cyclization. organic-chemistry.org

The general strategy for constructing fused heterocyclic systems often involves the cyclization of a suitably functionalized precursor. For example, the Bohlmann-Rahtz pyridine synthesis involves the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield substituted pyridines. organic-chemistry.org This highlights the utility of diene intermediates in the synthesis of complex pyridine derivatives.

| Reaction Type | Reactants | Product Class | Potential Application |

| Diels-Alder Cycloaddition | This compound, Dienophile (e.g., Maleic anhydride) | Fused Pyridine Systems | Synthesis of complex scaffolds for medicinal chemistry |

| Cyclodehydration | Aminodiene intermediates | Substituted Pyridines | Building blocks for functional materials and pharmaceuticals |

Application as Precursors for Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with applications in materials science and medicinal chemistry. The synthesis of these complex structures often relies on the annulation of additional rings onto a pre-existing heterocyclic core. Pyridine derivatives are fundamental building blocks in the synthesis of these PANHs. libretexts.org

The reactivity of the butadienyl group in this compound can be harnessed to construct additional fused rings. For example, palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, have been developed for the synthesis of 1,4-diaryl-1,3-butadienes from buta-1,3-dienes and nitroarenes. acs.org This methodology could potentially be adapted to couple aryl groups to the butadienyl moiety of this compound, creating precursors that can undergo subsequent cyclization to form polycyclic systems.

Furthermore, the synthesis of fused N-heterocycles can be achieved through various cyclization strategies, including those involving radical, electrophilic, or transition-metal-catalyzed pathways. organic-chemistry.org The presence of both the pyridine nitrogen and the diene functionality in this compound offers multiple avenues for such cyclization reactions, leading to the formation of diverse polycyclic aromatic systems.

| Synthetic Strategy | Key Transformation | Resulting Structure |

| Palladium-Catalyzed Cross-Coupling | Mizoroki-Heck type reaction | Aryl-substituted butadienylpyridines |

| Intramolecular Cyclization | Electrophilic or radical cyclization | Polycyclic Aromatic Nitrogen Heterocycles |

Role in the Synthesis of Functional Organic Materials Precursors

The development of novel organic materials with tailored electronic and photophysical properties is a major focus of current research. Pyridine-containing compounds are of particular interest due to the ability of the pyridine nitrogen to coordinate with metal ions and to influence the electronic properties of the molecule.

(E,E)-1,4-Diarylbutadienes are known to be important structural motifs in optical devices like liquid crystals and fluorescent probes. acs.org By analogy, derivatives of this compound, particularly those with extended conjugation through arylation of the diene, could serve as valuable precursors for new functional materials. The pyridine unit can impart specific properties, such as altered emission wavelengths or metal-sensing capabilities.

The synthesis of such precursors could be achieved through reactions like the palladium-catalyzed denitrative Mizoroki-Heck reaction, which allows for the efficient formation of 1,4-diaryl-1,3-butadienes. acs.org The incorporation of a pyridine ring into these structures would open up possibilities for creating novel ligands for metal complexes, which are essential components in many functional materials, including those used in organic light-emitting diodes (OLEDs) and sensors. The synthesis of fused N-heterocyclic imidazole (B134444) pyridine selones and their coordination with bismuth(III) salts showcases the utility of fused pyridine systems in coordination chemistry. researchgate.net

| Precursor Type | Potential Application | Synthetic Approach |

| Aryl-substituted 2-(1,3-butadienyl)pyridines | Fluorescent probes, Ligands for metal complexes | Palladium-catalyzed cross-coupling reactions |

| Fused Pyridine Heterocycles | Organic electronic materials, Sensors | Cycloaddition and subsequent aromatization reactions |

Emerging Research Directions and Future Perspectives for 2 1,3 Butadienyl Pyridine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 2-(1,3-butadienyl)pyridine and its derivatives is increasingly guided by the principles of green and sustainable chemistry, which prioritize high efficiency, minimal waste, and the use of environmentally benign reagents and conditions. researchgate.net Research is moving away from classical multi-step procedures toward more elegant and atom-economical catalytic strategies.

Key emerging directions include:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, is a significant area of interest. researchgate.netsioc-journal.cn These methods reduce the need for intermediate purification steps, saving time, solvents, and energy. Microwave-assisted organic synthesis (MAOS) is a particularly promising green tool, often leading to dramatically reduced reaction times and improved yields for pyridine (B92270) derivatives. researchgate.netnih.gov

Catalytic C-H Activation and Cross-Coupling: Modern transition-metal catalysis offers powerful tools for constructing the butadienyl-pyridine linkage. An exemplary method is the iridium-catalyzed hydroalkenylation of 2-vinylpyridine, which provides an efficient route to the target compound. Similarly, nickel-phosphine complexes have been used to catalyze the reaction between vinylpyridines and butadiene, yielding related unsaturated pyridine derivatives. arkat-usa.org Future work will likely focus on replacing precious metal catalysts with more abundant and less toxic first-row transition metals like iron and copper.

Use of Green Solvents and Catalysts: The shift towards green solvents, such as water or ethanol, or even solvent-free conditions, is a critical aspect of sustainable synthesis. researchgate.net The development of reusable heterogeneous catalysts, such as metal compounds supported on zeolites or clays, offers a pathway to cleaner production processes with simplified product separation and catalyst recycling. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Approaches for Pyridine and Diene Systems

| Method | Key Features | Advantages | Relevant Research |

| Traditional Synthesis | Often multi-step, may use stoichiometric reagents. | Well-established procedures. | General Organic Chemistry |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Shorter reaction times (2-7 min vs. 6-9 h), high yields (82-94%), pure products. researchgate.net | Green Synthesis of Pyridines researchgate.netnih.gov |

| One-Pot Catalytic Method | Multiple bond-forming reactions in a single flask. | High atom economy, reduced waste, operational simplicity. sioc-journal.cn | Palladium-Catalyzed Diene Synthesis sioc-journal.cn |

| Transition-Metal Catalysis | Employs catalysts (e.g., Ir, Ni, Pd) for C-C bond formation. | High efficiency and selectivity, milder reaction conditions. | Iridium-Catalyzed Hydroalkenylation |

In-depth Exploration of Non-Covalent Interactions and Their Influence on Reactivity

Non-covalent interactions (NCIs), though weak individually, collectively play a decisive role in dictating molecular conformation, supramolecular assembly, and the outcomes of chemical reactions. acs.orgbasicmedicalkey.comacs.org For a molecule like this compound, with its combination of aromatic, polar, and π-systems, a deep understanding of NCIs is crucial for harnessing its full potential.

Emerging areas of exploration include:

π-π Stacking and Supramolecular Assembly: The pyridine ring can engage in π-π stacking interactions with other aromatic systems. nih.gov These interactions are fundamental in the self-assembly of metallo-macrocycles and coordination polymers, where pyridyl units can direct the formation of highly ordered, nanoporous materials. acs.org The position of the nitrogen atom within the pyridyl group has a strong influence on the final supramolecular architecture. researchgate.net

Hydrogen Bonding and n→π Interactions:* The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor. ontosight.aimdpi.com Furthermore, this lone pair can donate electron density into the antibonding (π) orbital of a nearby electrophilic group (an n→π interaction), which can stabilize specific conformations of a molecule. tandfonline.com These subtle interactions can pre-organize reactants within a catalyst's active site, influencing stereoselectivity. acs.org

Computational Modeling of Interaction Energies: Advanced computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are becoming indispensable for identifying and quantifying the strength of various NCIs. nih.govrsc.org These tools allow researchers to model how interactions between a substrate and a catalyst, such as a pyridine-ligated metal complex, steer a reaction toward a specific product, explaining the origins of regioselectivity and stereoselectivity. researchgate.net

Table 3: Key Non-Covalent Interactions Relevant to this compound

| Type of Interaction | Description | Potential Influence on Reactivity and Structure |

| π-π Stacking | Attraction between aromatic rings (e.g., pyridine-pyridine). | Directs self-assembly of supramolecular structures and coordination polymers. nih.govacs.org |

| Hydrogen Bonding | Interaction between the pyridine nitrogen (acceptor) and a hydrogen donor. | Influences solubility and directs the binding of substrates to a catalytic site. ontosight.aimdpi.com |

| n→π Interaction | Donation of the nitrogen lone pair into a π orbital of a nearby carbonyl or aryl group. | Stabilizes specific molecular conformations, affecting reactivity. tandfonline.com |

| Metal-Ligand Coordination | The pyridine nitrogen acts as a ligand, binding to a metal center. | Forms the basis of catalytic activity in polymerization and other reactions. mdpi.com |

Integration into Advanced Materials Science through Targeted Polymerization or Derivatization

The structural attributes of this compound make it an attractive building block, or monomer, for the synthesis of advanced functional materials. Its pyridine unit offers a site for coordination, quaternization, or hydrogen bonding, while the diene moiety provides a handle for polymerization or cycloaddition reactions.

Future research will likely focus on:

Functional Polymers and Copolymers: While ligands based on this structure are used to polymerize butadiene, this compound itself can be polymerized or copolymerized to create materials with pendant pyridine groups. These groups can impart unique properties, such as acting as sites for metal coordination to create single-atom catalysts, or improving the adhesion and interfacial properties of the polymer.

Oligomers and Telechelic Materials: Iron catalysts with pyridine-diimine ligands have been used to oligomerize 1,3-butadiene (B125203) via [2+2] cycloaddition, producing a novel, crystalline material composed of oligocyclobutane chains. nih.gov Remarkably, this process is reversible, allowing for the chemical recycling of the oligomer back to the pristine monomer, a key goal of a circular economy. nih.gov

Derivatization for Monomer Synthesis: The reactivity of the butadienyl group can be harnessed through derivatization. For example, the Grignard reagent derived from this compound, 2-(1,3-butadienyl)magnesium chloride, is a valuable intermediate for synthesizing other functionalized diene monomers, which can then be used to produce specialty synthetic rubbers and elastomers. acs.orgmdpi.com

Self-Assembling Nanostructures: Drawing inspiration from related systems, the targeted design of this compound derivatives could lead to the creation of shape-persistent macrocycles. acs.org Through a combination of metal coordination and π-stacking, these molecules could self-assemble into highly ordered materials like metal-organic nanotubes, with potential applications in sensing, catalysis, and separations. acs.org

Q & A